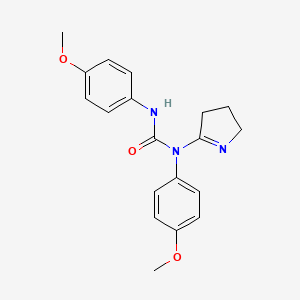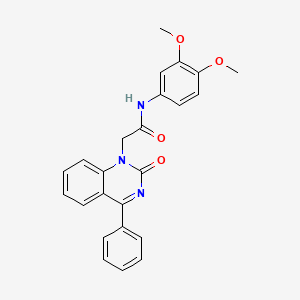
1-(3,4-dihidro-2H-pirrol-5-il)-1,3-bis(4-metoxifenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea is a synthetic compound belonging to the class of N-phenyl-N’-urea derivatives. This compound has garnered attention in scientific research due to its potential biological properties and implications in various fields of research and industry.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been evaluated for its biological activity, including anti-tumor properties, in various cell lines.
Medicine: Research has explored its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .
Comparación Con Compuestos Similares
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, which can affect its biological activity and chemical properties.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea:
These comparisons highlight the uniqueness of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea in terms of its specific chemical structure and resulting properties.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-9-5-14(6-10-16)21-19(23)22(18-4-3-13-20-18)15-7-11-17(25-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNDTZVMPGNMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)
![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)

![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)

![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)

![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)

![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)
